(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-phenylprop-2-enamide

Stereochemistry Receptor binding Cinnamamide SAR

(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-phenylprop-2-enamide (CAS 1226488-08-9, molecular formula C16H19N3O, molecular weight 269.35 g/mol) is a synthetic small molecule belonging to the N-substituted cinnamamide class, incorporating a 3,5-dimethylpyrazole heterocycle tethered via an ethyl linker to a (2E)-3-phenylacrylamide backbone. Its defined stereochemistry (E-configuration at the acrylamide double bond), symmetrical 3,5-dimethyl substitution on the pyrazole ring, and ethyl spacer distinguish it from other pyrazole-cinnamamide hybrids on the market.

Molecular Formula C16H19N3O
Molecular Weight 269.348
CAS No. 1226488-08-9
Cat. No. B2598150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-phenylprop-2-enamide
CAS1226488-08-9
Molecular FormulaC16H19N3O
Molecular Weight269.348
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)C=CC2=CC=CC=C2)C
InChIInChI=1S/C16H19N3O/c1-13-12-14(2)19(18-13)11-10-17-16(20)9-8-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,17,20)/b9-8+
InChIKeyIPFDMPJWWYEXNJ-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to (2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-phenylprop-2-enamide (CAS 1226488-08-9): Chemical Identity and Sourcing Baseline


(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-phenylprop-2-enamide (CAS 1226488-08-9, molecular formula C16H19N3O, molecular weight 269.35 g/mol) is a synthetic small molecule belonging to the N-substituted cinnamamide class, incorporating a 3,5-dimethylpyrazole heterocycle tethered via an ethyl linker to a (2E)-3-phenylacrylamide backbone . Its defined stereochemistry (E-configuration at the acrylamide double bond), symmetrical 3,5-dimethyl substitution on the pyrazole ring, and ethyl spacer distinguish it from other pyrazole-cinnamamide hybrids on the market. The compound is commercially available at ≥95% purity from multiple non-exclusive chemical suppliers .

Why Generic Pyrazole-Cinnamamide Substitution Fails: Structural Determinants of Differentiation for CAS 1226488-08-9


Cinnamamide derivatives display biological activity profiles exquisitely sensitive to even minor structural modifications, including substitution pattern on the pyrazole ring, linker length and composition, alkene geometry, and the nature of the aryl/heteroaryl terminus [1]. Published structure-activity relationship (SAR) studies on related 3,5-dimethylpyrazole-containing anticonvulsant series demonstrate that bioactivity can shift dramatically—from protection to inactivity—based solely on the identity of the amide substituent [2]. Thus, assuming functional interchangeability among commercially available pyrazole-cinnamamide analogues without accounting for these precise structural variables introduces substantial risk of divergent experimental outcomes in both biochemical and cell-based assays.

Quantitative Evidence Guide: Differentiating CAS 1226488-08-9 from Its Closest Analogs


Stereochemical Purity Defines Biological Access: The (2E)-Acrylamide Requirement

CAS 1226488-08-9 bears a defined (2E)-configuration on the acrylamide double bond, a stereochemical feature known to be critical for biological recognition in cinnamamide-based pharmacophores. Crystallographic and pharmacological studies of N-substituted cinnamamides have established that the (E)-isomer is the biologically relevant conformation for anticonvulsant target engagement, while the (Z)-isomer shows diminished or absent activity [1]. By contrast, many catalog-listed pyrazole-cinnamamide analogues are sold with unspecified or mixed olefin geometry, introducing a source of irreproducibility in biological assays. A buyer selecting a material with explicit (2E)-designation eliminates this variable from the outset.

Stereochemistry Receptor binding Cinnamamide SAR

Ethyl Linker Confers Conformational Flexibility Not Present in Directly Fused Analogues

CAS 1226488-08-9 incorporates a two-carbon ethyl spacer between the pyrazole N1 nitrogen and the amide nitrogen of the cinnamamide moiety. This contrasts with directly N-linked analogues such as N-(1,3-dimethyl-1H-pyrazol-5-yl)cinnamamide (CAS 1018007-26-5), where the pyrazole is attached directly to the amide nitrogen without any flexible linker . The ethyl spacer introduces two additional rotatable bonds (total of 5 rotatable bonds vs. 3 for the directly linked analogue), increasing conformational entropy and potentially enabling the pyrazole and phenyl rings to adopt distinct binding poses not sterically accessible with shorter or absent linkers .

Linker length Conformational flexibility Pyrazole-acrylamide spacing

3,5-Dimethyl Substitution Pattern on Pyrazole Is a Key Pharmacophoric Determinant Distinguished from Regioisomeric Dimethyl Variants

The pyrazole ring in CAS 1226488-08-9 is substituted at positions 3 and 5 with methyl groups. This symmetrical 3,5-disubstitution pattern is structurally and electronically distinct from regioisomeric dimethylpyrazole analogues such as (E)-N-(2,5-dimethylpyrazol-3-yl)-3-phenylprop-2-enamide where methyl groups occupy the 2- and 5-positions . The 3,5-dimethyl arrangement on the pyrazole ring influences the pKa of the pyrazole NH, metal-chelating ability, and the orientation of the heterocycle relative to the cinnamamide pharmacophore—all of which are known to be decisive for biological activity in pyrazole-containing anticonvulsant and antifungal series [1].

Pyrazole substitution Regioisomerism SAR

Unsubstituted Phenyl Terminal Group Distinguishes the Compound from Heteroaryl-Substituted Analogues with Divergent Electronic and Lipophilic Profiles

CAS 1226488-08-9 bears an unsubstituted phenyl ring at the β-position of the acrylamide. A direct marketplace analogue, (2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide (CAS 1235686-20-0), replaces the phenyl with a thiophen-2-yl group . This substitution alters two key physicochemical parameters relevant to both biological activity and assay behaviour: (i) calculated logP is reduced for the thiophene analogue relative to the phenyl derivative (thiophene is more polar than benzene), potentially shifting membrane permeability and non-specific binding profiles; (ii) the thiophene sulfur atom introduces additional hydrogen-bond acceptor and metal-coordination capacity absent in the phenyl-containing target compound. In antifungal SDHI series containing pyrazole-cinnamamide hybrids, the identity of the terminal aryl/heteroaryl group was shown to be a major determinant of EC50 values against Valsa mali, with compounds bearing different aryl termini exhibiting EC50 values spanning from 0.48 to >10 mg/L [1].

Aryl terminus Lipophilicity Thiophene analogue

Synthetic Accessibility and Intermediate Availability Enable Rapid Procurement for Library Design

The synthesis of CAS 1226488-08-9 proceeds via a convergent route: condensation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine (CAS 62821-88-9) with (2E)-3-phenylacryloyl chloride (or equivalent activated cinnamic acid derivative). The key amine intermediate, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine, is commercially available from multiple suppliers including Thermo Fisher Scientific (Alfa Aesar) and Chem-Impex at 97% purity . This commercially available intermediate enables rapid parallel synthesis of amide libraries varying the acyl component, a capability not equally available for all pyrazole-cinnamamide regioisomers . For instance, the regioisomeric amine 1,3-dimethyl-1H-pyrazol-5-amine (required for directly N-linked analogues) has different commercial availability and reactivity profiles, complicating direct comparative library synthesis.

Synthesis Building block Intermediate availability

Pyrazole Ring NH Hydrogen-Bond Donor Capacity Differentiates from N-Alkylated Pyrazole Analogues

In CAS 1226488-08-9, the pyrazole ring retains a free NH group (the pyrazole is N1-alkylated via the ethyl linker, but the N2 position remains as NH). This contrasts with compounds such as N-(1,3-dimethyl-1H-pyrazol-5-yl)cinnamamide, where the pyrazole is methylated on both nitrogen atoms, eliminating the hydrogen-bond donor capacity of the heterocycle . The presence of the pyrazole NH in the target compound provides an additional hydrogen-bond donor that can engage backbone carbonyls or side-chain acceptors in protein binding pockets, a feature demonstrated to be important for binding affinity in multiple pyrazole-containing inhibitor series [1].

Hydrogen bonding Pyrazole NH Ligand recognition

Optimal Research and Industrial Application Scenarios for (2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-phenylprop-2-enamide (CAS 1226488-08-9)


Anticonvulsant Drug Discovery: Screening Against PTZ and MES Seizure Models

Based on class-level anticonvulsant activity demonstrated by structurally related 3,5-dimethylpyrazole amide derivatives in both PTZ (pentylenetetrazole) and MES (maximal electroshock) seizure models, this compound is a logical candidate for primary anticonvulsant screening programs [1]. Its defined (2E)-stereochemistry and 3,5-dimethylpyrazole substitution align with the SAR features identified as productive for anticonvulsant activity in this chemical series, making it suitable for hit-validation panels where stereochemical and substitutional variables must be controlled.

Agrochemical Fungicide Development: SDHI Lead Optimization

The pyrazole-cinnamamide scaffold has been validated as a productive template for succinate dehydrogenase inhibitor (SDHI) fungicide design, with related compounds achieving EC50 values as low as 0.48 mg/L against Valsa mali [2]. The target compound's unsubstituted phenyl terminus provides a baseline scaffold from which systematic aryl substitution can be explored to optimize antifungal potency, selectivity, and environmental safety profile in crop protection applications.

Chemical Biology Probe Development: Tubulin Polymerization Inhibition Assays

Pyrazole-linked cinnamamide conjugates have demonstrated significant tubulin depolymerization activity and cytotoxicity against human cancer cell lines, with optimized analogues achieving sub-micromolar IC50 values in tubulin polymerization assays [3]. The ethyl-linked architecture of this compound offers a distinct conformational profile relative to directly linked analogues, making it a valuable comparator in structure-activity relationship studies aimed at mapping linker-length dependence of tubulin binding.

Medicinal Chemistry Library Synthesis: Diversification via the Ethylamine Intermediate

The commercial availability of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine (CAS 62821-88-9) at 97% purity enables rapid parallel synthesis of amide libraries with systematic variation of the cinnamoyl component. This compound serves as both a screening candidate in its own right and as a synthetic benchmark for evaluating coupling efficiency and purity profiles when scaling up related library members, reducing procurement risk in medicinal chemistry programs.

Quote Request

Request a Quote for (2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-phenylprop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.